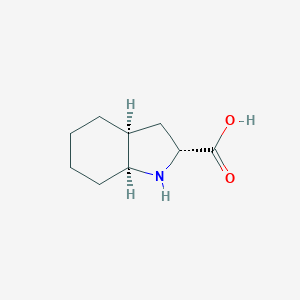

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is also known as “this compound hydrochloride” with the CAS Number: 1004292-98-1 .

Synthesis Analysis

An improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been developed, based on the formation of a trichloromethyloxazolidinone derivative . Additionally, the completely diastereoselective α-alkylation of such oxazolidinone provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 205.68 . It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique

1. Analytical Method Development

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a critical starting material for synthesizing drugs like Perindopril and Trandolapril. A study by Vali et al. (2012) presented a rapid, economical, and sensitive reverse-phase HPLC method for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances. The method includes the use of a refractive index detector for quantification, proving it to be a cost-effective quality control tool for routine analysis (Vali et al., 2012).

2. Synthesis and Stereochemistry

Sayago et al. (2007) detailed the preparation of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) and its enantiomer through a racemic precursor subjected to HPLC resolution on a chiral column, highlighting the compound's significance in peptide synthesis (Sayago, Jiménez & Cativiela, 2007). Subsequently, Sayago et al. (2008) developed an improved strategy for synthesizing this compound, focusing on its enantiomerically pure form, and introduced a convenient route for α-functionalization through α-alkylation of oxazolidinone derivatives (Sayago, Calaza, Jiménez & Cativiela, 2008).

3. Structural and Molecular Studies

Zinczuk et al. (2007) studied the hydrogen-bonding mode in a diastereomer of santonic acid, showcasing the solid-state aggregation and hydrogen bonding patterns, which provides insights into the molecular interactions and stability of similar compounds (Zinczuk, Rúveda, Lalancette & Thompson, 2007).

4. Bioactivity and Medicinal Chemistry

Naik et al. (2012) explored the synthesis of novel indole-2-carboxylic acid derivatives and their antioxidant potentials, indicating the compound's relevance in developing new therapeutic agents with enhanced antioxidant activity (Naik, Sharath & Kumar, 2012). Furthermore, Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antimicrobial activities, underscoring the compound's potential in creating potent antimicrobial agents (Raju et al., 2015).

5. Synthetic Chemistry and Process Development

Sayago et al. (2009) described a selective alkylation process for a derivative of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, providing access to alpha-substituted analogues, which are crucial for incorporating into peptides (Sayago, Calaza, Jiménez & Cativiela, 2009). Harada et al. (2004) detailed a scaleable synthetic route for a key intermediate used in a potent and selective β3-adrenergic receptor agonist, demonstrating the compound's role in the pharmaceutical manufacturing process (Harada, Fujii, Odai & Kato, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427839 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-91-3 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)